1-Ethoxy-3-iodopropane
Overview
Description
1-Ethoxy-3-iodopropane is an organic iodine compound. Its CAS Number is 123691-74-7 and its molecular weight is 214.05 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11IO/c1-2-7-5-3-4-6/h2-5H2,1H3
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Spectroscopic Studies
1-Ethoxy-3-iodopropane has been a subject of study in various spectroscopic analyses. Park et al. (2001) utilized one-photon mass-analyzed threshold ionization spectroscopy of 1- and 2-iodopropanes using coherent vacuum ultraviolet radiation. This study led to determining accurate ionization energies for molecular ions, aiding in the understanding of the spectroscopic properties of such compounds (Park, Kim, & Kim, 2001).
Chemical Structure Analysis
The chemical structure of this compound and its variants have been analyzed in various studies. For example, Grubbs et al. (2009) conducted research on the structural changes at the iodine nucleus in 1-iodopropane when one hydrogen at the carbon-3 position is replaced by fluorine. This study provided insights into the molecular structure and behavior of such compounds (Grubbs, Bailey, & Cooke, 2009).
Organic Synthesis and Catalysis
This compound has been used in various organic synthesis processes. Zhang et al. (2014) developed a novel procedure for the preparation of α-tosyloxyketones from ketones using 1-iodopropane. This method represents an extension of the application of alkyl-substituted hypervalent iodine reagents in organic synthesis (Zhang, Han, Hu, & Yan, 2014).
Atmospheric and Environmental Studies
The compound has also been studied in the context of atmospheric and environmental sciences. Aranda et al. (2021) investigated the atmospheric degradation of 3-ethoxy-1-propanol by reactions with Cl, OH, and NO3 radicals, which is relevant for understanding the environmental impact and reactivity of similar compounds (Aranda, Salgado, Martín, Villanueva, Martínez, & Cabañas, 2021).
Photochemical Studies
This compound has also been studied in photochemical research. Todt et al. (2020) explored the 266 nm photodissociation dynamics of 1-iodopropane and 2-iodopropane, providing valuable information on the photochemistry of these compounds (Todt, Datta, Rose, Leung, & Davis, 2020).
Safety and Hazards
Properties
IUPAC Name |
1-ethoxy-3-iodopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c1-2-7-5-3-4-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYODDTFWIMEWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511223 | |
Record name | 1-Ethoxy-3-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123691-74-7 | |
Record name | 1-Ethoxy-3-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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